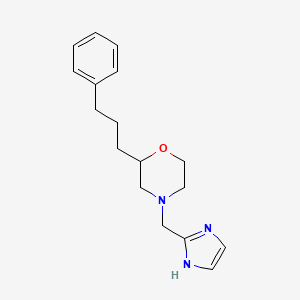
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide
説明
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide, also known as L-type calcium channel blocker, is a chemical compound that has been widely used in scientific research. This compound is known for its unique mechanism of action, which makes it an important tool in studying the biochemical and physiological effects of calcium channels.
作用機序
The mechanism of action of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide involves the inhibition of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels. These channels are activated by depolarization of the cell membrane and allow the influx of calcium ions into the cell. By blocking these channels, 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide reduces the influx of calcium ions and thereby affects various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide are diverse and depend on the specific cellular processes being studied. This compound has been shown to affect muscle contraction, neurotransmitter release, gene expression, and cell proliferation. Additionally, it has been shown to have potential therapeutic applications in the treatment of hypertension, angina, and arrhythmias.
実験室実験の利点と制限
One of the advantages of using 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide in lab experiments is its specificity for 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels. This compound has been shown to have minimal effects on other types of calcium channels, which allows researchers to study the specific effects of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channel inhibition. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for the study of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide. One area of interest is the development of more specific 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channel blockers with fewer off-target effects. Additionally, researchers are exploring the potential therapeutic applications of this compound in the treatment of various diseases, including hypertension, angina, and arrhythmias. Finally, the role of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels in various cellular processes is still being elucidated, and further research is needed to fully understand the mechanisms underlying their function.
科学的研究の応用
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide has been widely used in scientific research to study the role of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels in various physiological and pathological processes. This compound has been shown to inhibit the influx of calcium ions through 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels, which are important for regulating muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, researchers can study the effects of calcium signaling on various cellular processes.
特性
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-yl)-N-ethyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-19(16-10-6-5-9-15(16)2)17(20)11-14-18-12-7-4-8-13-18/h4-7,9-10H,3,8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKSQSJDZSHKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCN2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3811819.png)
![ethyl (1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3811824.png)
![4-methyl-2-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B3811829.png)


![5-(acetylamino)-2-chloro-N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]benzamide](/img/structure/B3811854.png)

![1-{2-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B3811870.png)
![({4-(2,4-difluorophenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3811877.png)
![N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]butanamide](/img/structure/B3811897.png)
![1-ethyl-9-(3-fluoropyridin-4-yl)-8,9-dihydro-1H-[1,4]oxazino[3,2-g]quinoline-2,7(3H,6H)-dione](/img/structure/B3811904.png)
![2-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3811907.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3811913.png)
